N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
Description
N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinazolinone core substituted with a sulfanylidene group and a 4-chlorophenyl ethyl side chain. Its molecular framework combines structural elements of quinazolinone (a nitrogen-containing heterocycle) and a benzamide moiety, which are pharmacologically significant in modulating enzyme inhibition and receptor binding . The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and S-alkylation, as observed in analogous compounds (e.g., ).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-17-9-5-15(6-10-17)13-14-25-21(28)16-7-11-18(12-8-16)27-22(29)19-3-1-2-4-20(19)26-23(27)30/h1-12,19H,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUHLTFFLDVAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)N(C2=O)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structure comprising a quinazoline core, a chlorophenyl group, and a benzamide moiety, this compound has been the subject of various studies focusing on its biological activities, particularly in antimicrobial and anticancer research.
Molecular Formula : C23H18ClN3O2S
Molecular Weight : 435.9 g/mol
CAS Number : 422529-34-8
The compound's structure contributes to its biological activity through specific interactions with molecular targets within cells.
Research indicates that this compound may exert its effects by modulating the activity of certain enzymes and receptors. It is believed to inhibit key pathways involved in cancer cell proliferation and microbial growth. For instance, it may interfere with DNA replication or protein synthesis in cancer cells, leading to reduced tumor growth.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Inhibition of Cancer Cell Proliferation : Preliminary data suggest that the compound inhibits cancer cell lines associated with overexpression of specific proteins such as polo-like kinase. This inhibition is crucial for preventing tumor growth and metastasis.
- Mechanistic Insights : The interaction with specific molecular targets may lead to apoptosis (programmed cell death) in cancer cells. For example, it may disrupt signaling pathways essential for cell survival and proliferation.
Antimicrobial Activity
This compound has also demonstrated significant antimicrobial properties:
- Broad-Spectrum Activity : The compound exhibits activity against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo... | Quinazoline core, chlorophenyl ethyl | Anticancer, antimicrobial |
| 4-Chlorobenzamide | Benzamide core with chlorine substitution | Antimicrobial |
| 2-Mercaptoquinazoline | Quinazoline with mercapto group | Anticancer |
| 6-Fluoroquinazoline | Fluorine substitution on quinazoline | Antimicrobial |
The unique combination of functional groups in this compound sets it apart from other compounds in terms of its biological activity spectrum .
Case Studies and Research Findings
- Study on Anticancer Effects : A recent study demonstrated that treatment with N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo... led to a significant reduction in the viability of various cancer cell lines compared to control groups. The results indicated a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.
- Antimicrobial Testing : In vitro tests showed that the compound inhibited the growth of several pathogenic bacteria and fungi at low concentrations. The minimum inhibitory concentration (MIC) values were comparable to established antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfanylidene-tetrahydroquinazolinone derivatives, which are structurally distinguished by substituents on the quinazolinone ring and the benzamide side chain. Key analogues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
